molecular formula C26H42N6O6 B12629959 L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine CAS No. 919988-89-9

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine

Cat. No.: B12629959
CAS No.: 919988-89-9
M. Wt: 534.6 g/mol
InChI Key: BGJCEMNPAZHKGZ-VMXMFDLUSA-N
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Description

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine is a synthetic peptide composed of five amino acids: alanine, phenylalanine, glycine, lysine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid (L-alanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-glycine, L-lysine, and L-leucine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids.

    Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

    Substitution: Replacing one amino acid with another to create analogs of the peptide.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or performic acid.

    Substitution: Achieved through site-directed mutagenesis or chemical modification techniques.

Major Products Formed

    Hydrolysis: Results in the formation of individual amino acids (alanine, phenylalanine, glycine, lysine, leucine).

    Oxidation: Produces oxidized amino acid residues.

    Substitution: Generates peptide analogs with altered amino acid sequences.

Scientific Research Applications

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Materials Science: Explored for its use in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and processes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.

    Glycyl-L-phenylalanine: A dipeptide used in biochemical studies.

Uniqueness

L-Alanyl-L-phenylalanylglycyl-L-lysyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic (phenylalanine, leucine) and hydrophilic (alanine, glycine, lysine) residues allows for diverse interactions and applications.

Properties

CAS No.

919988-89-9

Molecular Formula

C26H42N6O6

Molecular Weight

534.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H42N6O6/c1-16(2)13-21(26(37)38)32-25(36)19(11-7-8-12-27)30-22(33)15-29-24(35)20(31-23(34)17(3)28)14-18-9-5-4-6-10-18/h4-6,9-10,16-17,19-21H,7-8,11-15,27-28H2,1-3H3,(H,29,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t17-,19-,20-,21-/m0/s1

InChI Key

BGJCEMNPAZHKGZ-VMXMFDLUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

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